molecular formula C9H9N3S B15312969 Methyl-4-pyridin-4-yl-thiazol-2-ylamine CAS No. 56541-23-2

Methyl-4-pyridin-4-yl-thiazol-2-ylamine

Katalognummer: B15312969
CAS-Nummer: 56541-23-2
Molekulargewicht: 191.26 g/mol
InChI-Schlüssel: LNSHQUCKCGOJHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl-4-pyridin-4-yl-thiazol-2-ylamine is a heterocyclic compound that features both a thiazole and a pyridine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl-4-pyridin-4-yl-thiazol-2-ylamine typically involves the reaction of 4-bromo-2-methylthiazole with 4-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl-4-pyridin-4-yl-thiazol-2-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Methyl-4-pyridin-4-yl-thiazol-2-ylamine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Methyl-4-pyridin-4-yl-thiazol-2-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and altering cellular responses .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Methyl-4-pyridin-4-yl-thiazol-2-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

56541-23-2

Molekularformel

C9H9N3S

Molekulargewicht

191.26 g/mol

IUPAC-Name

N-methyl-4-pyridin-4-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C9H9N3S/c1-10-9-12-8(6-13-9)7-2-4-11-5-3-7/h2-6H,1H3,(H,10,12)

InChI-Schlüssel

LNSHQUCKCGOJHL-UHFFFAOYSA-N

Kanonische SMILES

CNC1=NC(=CS1)C2=CC=NC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.